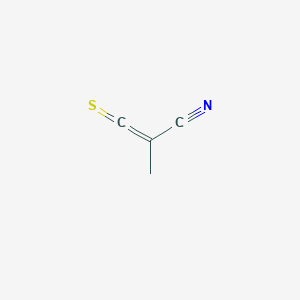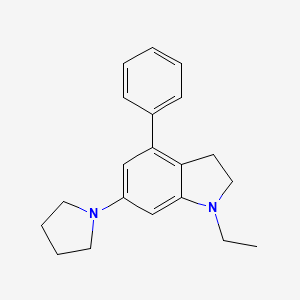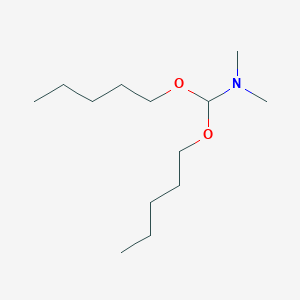![molecular formula C9H11BrN4 B14371626 3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile CAS No. 90379-89-8](/img/structure/B14371626.png)
3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is a chemical compound with a complex structure that includes bromine, cyano, and propanenitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile typically involves the reaction of 2-bromo-2-cyanoethylamine with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,3’-[(2-Cyanoethyl)azanediyl]dipropanenitrile: Lacks the bromine atom, which may result in different reactivity and applications.
3,3’-[(2-Bromoethyl)azanediyl]dipropanenitrile: Similar structure but without the cyano group, affecting its chemical properties.
Uniqueness
3,3’-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
90379-89-8 |
|---|---|
分子式 |
C9H11BrN4 |
分子量 |
255.11 g/mol |
IUPAC名 |
3-[bis(2-cyanoethyl)amino]-2-bromopropanenitrile |
InChI |
InChI=1S/C9H11BrN4/c10-9(7-13)8-14(5-1-3-11)6-2-4-12/h9H,1-2,5-6,8H2 |
InChIキー |
UTWLTRAOZXRXLF-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCC#N)CC(C#N)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)

![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)

![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)



![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
